N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-5-carboxamide
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Overview
Description
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-5-carboxamide is a complex organic compound that features a unique combination of a tetrahydropyran ring and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-5-carboxamide typically involves multiple steps. One common route involves the formation of the tetrahydropyran ring through an oxa-6π-electrocyclization of dienones . The indole moiety can be introduced via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts such as DABCO and halogenation agents like N-iodosuccinimide or N-bromosuccinimide .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the indole nitrogen or the carboxamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkylated indoles or amides.
Scientific Research Applications
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-5-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting or activating them. The tetrahydropyran ring may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxybenzyl)-2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethan-1-amine
- N-[2-(4-Isopropyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-1-(2-thienyl)ethanamine
Uniqueness
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-5-carboxamide is unique due to its combination of a tetrahydropyran ring and an indole moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .
Properties
Molecular Formula |
C17H22N2O2 |
---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
N-(2,2-dimethyloxan-4-yl)-1-methylindole-5-carboxamide |
InChI |
InChI=1S/C17H22N2O2/c1-17(2)11-14(7-9-21-17)18-16(20)13-4-5-15-12(10-13)6-8-19(15)3/h4-6,8,10,14H,7,9,11H2,1-3H3,(H,18,20) |
InChI Key |
RXSYHSIPMYJTTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)NC(=O)C2=CC3=C(C=C2)N(C=C3)C)C |
Origin of Product |
United States |
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